2-(2,4-Dimethoxyphenyl)pyridine

Vue d'ensemble

Description

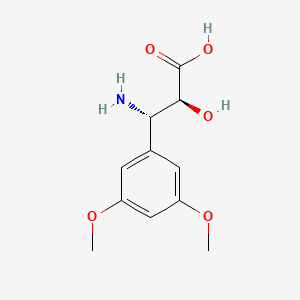

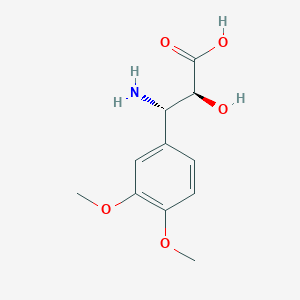

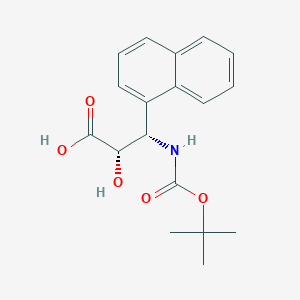

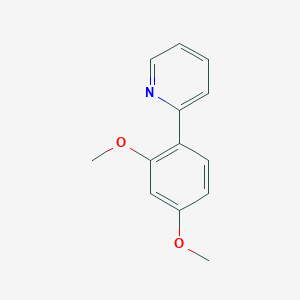

2-(2,4-Dimethoxyphenyl)pyridine is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 . It is a nitrogen-containing heterocycle used in the synthesis of various organic compounds .

Synthesis Analysis

The synthesis of 2-(2,4-Dimethoxyphenyl)pyridine involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution .Molecular Structure Analysis

The molecular structure of 2-(2,4-Dimethoxyphenyl)pyridine is characterized by the presence of a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .Chemical Reactions Analysis

2-(2,4-Dimethoxyphenyl)pyridine participates in various chemical reactions. For instance, it is involved in the synthesis of m-aminopyridyl-o-methyl-substituted ethyl nicotinates via a proposed ring cleavage reaction . It also reacts with 2-cyanothioacetamide to afford the corresponding pyridinethione .Physical And Chemical Properties Analysis

2-(2,4-Dimethoxyphenyl)pyridine has a molecular weight of 215.25 g/mol . Its InChI code is 1S/C13H13NO2/c1-15-10-6-7-11(13(9-10)16-2)12-5-3-4-8-14-12/h3-9H,1-2H3 .Applications De Recherche Scientifique

- Synthesis : Researchers have explored intra- and intermolecular reactions leading to various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Biological Evaluation : Recent advances involve discovering and evaluating potential drugs containing the piperidine moiety. These compounds exhibit pharmacological activity and are essential for medicinal chemistry .

- Application : 2,4-dimethoxyphenylpyridine derivatives have been designed as dual inhibitors for clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

- Significance : ALK is a transmembrane receptor tyrosine kinase implicated in anaplastic large cell lymphoma .

- Relevance : 2,4-dimethoxyphenylpyridine derivatives have been investigated for their applicability in this field .

- In Vitro Evaluation : Researchers have assessed the antimicrobial activities of reported compounds containing the 2,4-dimethoxyphenylpyridine moiety .

- Method : The agar well diffusion method was employed for testing .

- Approach : Researchers combined synthesis, spectroscopic characterization, DFT calculations, and molecular docking studies to understand their SAR .

Pharmaceutical Applications

Dual Inhibitors in Oncology

Fluorescent Sensors

Antimicrobial Activity

Structure-Activity Relationship (SAR)

Organic Synthesis

Mécanisme D'action

Target of Action

It’s known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This suggests that its targets could be related to the catalysts and reagents involved in this reaction.

Mode of Action

In the context of the suzuki–miyaura cross-coupling reaction, it’s likely that this compound interacts with its targets (possibly catalysts and reagents) to facilitate the formation of carbon–carbon bonds .

Biochemical Pathways

Given its use in the suzuki–miyaura cross-coupling reaction , it’s plausible that it plays a role in the biochemical pathways related to carbon–carbon bond formation.

Pharmacokinetics

A study on a similar compound, ar-l 57 cl, showed that after a single intravenous dose, the decrease in plasma concentration could be expressed in terms of an open two-compartment pharmacokinetic model . The shorter elimination phase had a half-life of 4 minutes, and the longer phase had a half-life of 30 minutes .

Result of Action

Given its use in the suzuki–miyaura cross-coupling reaction , it’s likely that its action results in the formation of carbon–carbon bonds, which could have various downstream effects depending on the specific context of the reaction.

Action Environment

It’s known that the suzuki–miyaura cross-coupling reaction, in which this compound is used, is characterized by exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of 2-(2,4-Dimethoxyphenyl)pyridine may be relatively stable under a variety of environmental conditions.

Orientations Futures

The future directions for 2-(2,4-Dimethoxyphenyl)pyridine research could involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, as these are highly needed in medicinal and agricultural chemistry . Additionally, the exploration of its potential therapeutic applications could be another area of focus .

Propriétés

IUPAC Name |

2-(2,4-dimethoxyphenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-15-10-6-7-11(13(9-10)16-2)12-5-3-4-8-14-12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCRXPISVHPSRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=CC=N2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445731 | |

| Record name | 2-(2,4-dimethoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98061-24-6 | |

| Record name | 2-(2,4-dimethoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.